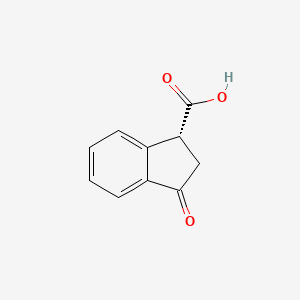
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, also known as (1R)-3-oxo-1H-indene-1-carboxylic acid, is a naturally occurring organic compound that has been studied extensively in recent years due to its potential use in a variety of applications. It is a carboxylic acid that is used in the synthesis of other organic compounds and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has a variety of scientific research applications, including its use as a substrate for the synthesis of other organic compounds, its role as an intermediate in the synthesis of pharmaceuticals, and its potential use as a bioactive compound. In addition, (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been studied as a potential antifungal agent, and has been found to exhibit antifungal activity against a variety of fungi.
Wirkmechanismus
The mechanism of action of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the synthesis of cholesterol. Inhibition of this enzyme leads to a decrease in the production of cholesterol, which is thought to be responsible for its antifungal activity.
Biochemical and Physiological Effects
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its antifungal activity, (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been found to inhibit the growth of certain bacteria, to have antioxidant activity, and to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to the use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory experiments. It is a relatively reactive compound and can react with other compounds, which can lead to the production of unwanted byproducts.
Zukünftige Richtungen
There are a number of potential future directions for research on (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. These include further investigation into its mechanism of action, its potential use as an antifungal agent, and its potential use as an anti-inflammatory agent. In addition, further research could be conducted into its potential use as a substrate for the synthesis of other organic compounds, and its potential use as a bioactive compound. Finally, further research could be conducted into the potential use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid as a drug delivery system, as well as its potential use in the development of new pharmaceuticals.
Synthesemethoden
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a variety of methods, including the reductive amination of 2-methyl-3-hydroxy-1-indanone, the reductive amination of 3-hydroxy-2-methyl-1-indanone, and the reductive amination of 3-hydroxy-2-methyl-1-indanol. The reductive amination of 2-methyl-3-hydroxy-1-indanone is the most commonly used method for the synthesis of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, and involves the reaction of 2-methyl-3-hydroxy-1-indanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Eigenschaften
IUPAC Name |
(1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

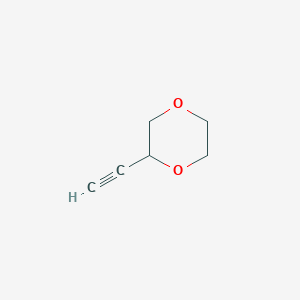
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
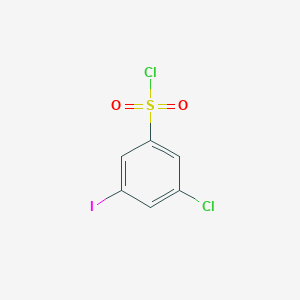
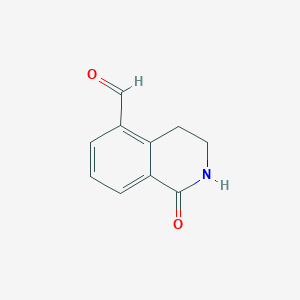
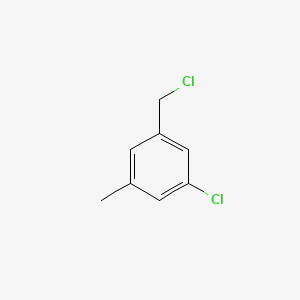
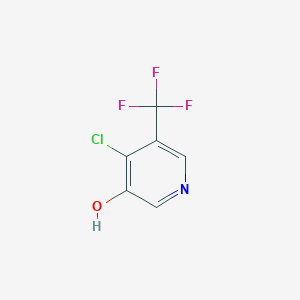
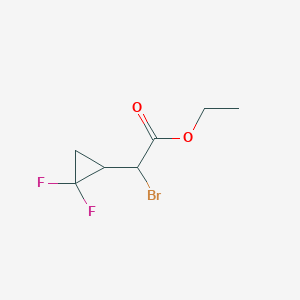
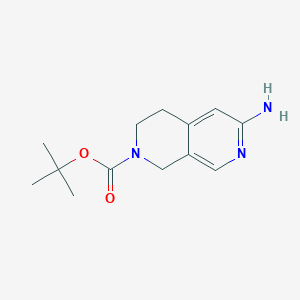
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
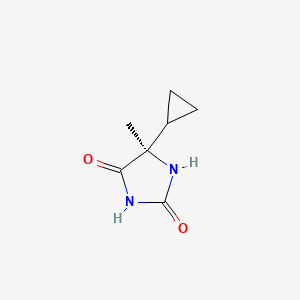
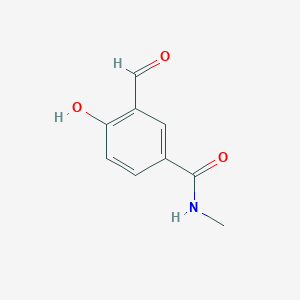
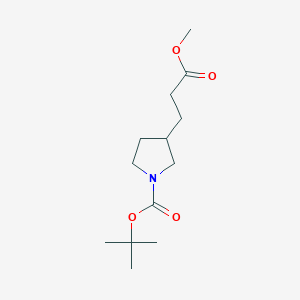

![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)